REACTION_CXSMILES
|
[N:1]12[CH2:10][CH2:9][CH2:8][NH:7][C:6]1=[N:5][CH2:4][CH2:3][CH2:2]2.C[N:12]1[CH2:21][CH2:20][CH2:19][N:18]2[C:13]1=N[CH2:15][CH2:16][CH2:17]2.C(NC(N)=N)[CH2:23][CH2:24][CH3:25].CN1[CH2:36][CH2:35][CH2:34]N=C1C.C(NC(NC(N)=N)=N)CCC.[SiH3]O>>[CH2:4]1[CH2:3][CH2:2][N:1]2[C:6](=[N:7][CH2:8][CH2:9][CH2:10]2)[CH2:16][CH2:15]1.[CH2:16]1[CH2:17][N:18]2[C:13](=[N:12][CH2:21][CH2:20][CH2:19]2)[CH2:15]1.[C:4]1([NH:5][C:6]([NH:7][C:8]2[CH:36]=[CH:35][CH:34]=[CH:10][CH:9]=2)=[NH:1])[CH:3]=[CH:2][CH:25]=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCCN=C2NCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C2=NCCCN2CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=NCCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC(=N)NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH3]O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave good curability data (Examples 1 to 6)
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: PH |
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=NCCCN2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: PH |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=N)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: PH |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |